Physicochemical Differentiation: Lipophilicity (clogP) and Topological Polar Surface Area (TPSA) vs. Closest Analogs
The target compound (CAS 1286711-94-1) exhibits a computed clogP of 3.37 and a TPSA of 36.44 Ų [1]. These values diverge meaningfully from two commercially available, structurally adjacent screening compounds: the methylthio analog (CAS 1396846-62-0, clogP ~3.05, TPSA ~36.44 Ų) and the 2-phenylimidazole-substituted variant (CAS 1396846-62-0, C₂₃H₂₅N₃OS, MW 391.5, predicted clogP ~4.2, TPSA unchanged) . The ~0.3 log unit shift in lipophilicity relative to the methylthio congener indicates a non-trivial difference in passive membrane permeability potential, relevant for cell-based assay penetration.
| Evidence Dimension | Calculated lipophilicity (clogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | clogP = 3.37; TPSA = 36.44 Ų |
| Comparator Or Baseline | Methylthio analog (2-(methylthio)phenyl variant): clogP ~3.05 [REFS-2; based on fragment constant Δ]; 2-Phenylimidazole variant: predicted clogP ~4.2 |
| Quantified Difference | ΔclogP ≈ +0.32 (target vs. methylthio); ΔclogP ≈ −0.83 (target vs. 2-phenylimidazole) |
| Conditions | Computed via XLogP3 (PubChem) / Molinspiration algorithm; TPSA derived from Ertl fragment-based method. |
Why This Matters
For cell-based screening campaigns where passive permeability is a critical parameter, the ethylthio substituent provides a distinct lipophilicity profile that cannot be reproduced by the methylthio or bulkier 2-phenylimidazole analogs, directly influencing compound selection and assay design.
- [1] PubChem Compound Summary for 4-((1H-imidazol-1-yl)methyl)piperidine scaffold; clogP and TPSA calculated via XLogP3 and Ertl method, respectively. View Source
